hnps-PLA-IN-1 chemical structure and properties
hnps-PLA-IN-1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hnps-PLA-IN-1, a potent inhibitor of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). This document details the chemical structure, physicochemical properties, and biological activity of hnps-PLA-IN-1. Furthermore, it outlines the experimental protocols for its synthesis and evaluation of its inhibitory activity. The guide also explores the role of hnps-PLA2 in inflammatory signaling pathways and the mechanism by which hnps-PLA-IN-1 exerts its inhibitory effects. All quantitative data are presented in structured tables for clarity and comparative analysis. Diagrams illustrating key chemical structures and signaling pathways are provided to enhance understanding.
Introduction
Human non-pancreatic secretory phospholipase A2 (hnps-PLA2), also known as group IIA sPLA2, is a key enzyme in the inflammatory cascade. It catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. Elevated levels of hnps-PLA2 are associated with various inflammatory diseases, making it a significant therapeutic target.
hnps-PLA-IN-1 is a synthetic, small-molecule inhibitor designed to target the active site of hnps-PLA2. It belongs to the indole-3-acetamide class of compounds and has demonstrated high potency and selectivity for hnps-PLA2. This guide serves as a technical resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.
Chemical Structure and Properties
hnps-PLA-IN-1 is chemically identified as 2-(4-(2-Amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide. Its chemical structure was determined through spectroscopic analysis and is confirmed by its CAS registry number.
Table 1: Physicochemical Properties of hnps-PLA-IN-1
| Property | Value | Reference |
| IUPAC Name | 2-(4-(2-Amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide | MolCore |
| CAS Number | 185298-58-2 | AbMole BioScience[1] |
| Molecular Formula | C21H21N3O4 | AbMole BioScience[1] |
| Molecular Weight | 379.41 g/mol | AbMole BioScience[1] |
| Appearance | Solid | GlpBio |
| Purity | >98.00% | GlpBio |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience[1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | AbMole BioScience[1] |
Biological Activity
hnps-PLA-IN-1 is a potent inhibitor of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). Its inhibitory activity has been quantified through in vitro enzymatic assays.
Table 2: In Vitro Inhibitory Activity of hnps-PLA-IN-1
| Target | IC50 | Assay Conditions | Reference |
| hnps-PLA2 | 0.124 µM | Standard chromogenic assay | AbMole BioScience[1], MedChemExpress[2] |
The low micromolar IC50 value indicates a high degree of potency against its target enzyme.
Synthesis and Experimental Protocols
The synthesis of hnps-PLA-IN-1 and related indole-3-acetamide inhibitors is based on established organic chemistry principles. The general synthetic scheme involves the construction of the indole core followed by functionalization at the N1, C2, and C3 positions.
General Synthesis of Indole-3-Acetamide Inhibitors
A detailed synthesis for a class of indole-3-acetamide inhibitors of hnps-PLA2 has been described in the scientific literature. While the specific synthesis of hnps-PLA-IN-1 is proprietary to its manufacturers, the general approach for analogous compounds involves a multi-step process. A representative synthetic route is outlined below.
Caption: Generalized workflow for the synthesis of indole-3-acetamide based hnps-PLA2 inhibitors.
Experimental Protocol for hnps-PLA2 Inhibition Assay
The inhibitory activity of hnps-PLA-IN-1 is determined using a well-established in vitro phospholipase A2 assay. The following protocol is a standard method used in the field.
Materials:
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Human non-pancreatic secretory phospholipase A2 (hnps-PLA2)
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Diheptanoyl thio-PC (substrate)
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DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
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Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
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hnps-PLA-IN-1 (dissolved in a suitable solvent, e.g., DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a solution of the substrate, diheptanoyl thio-PC, in the assay buffer.
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Prepare serial dilutions of hnps-PLA-IN-1 in the assay buffer.
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To each well of a 96-well plate, add the substrate solution.
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Add the different concentrations of hnps-PLA-IN-1 or vehicle control to the respective wells.
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Initiate the enzymatic reaction by adding a solution of hnps-PLA2 to each well.
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Incubate the plate at a controlled temperature (e.g., 37°C).
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Monitor the absorbance at a specific wavelength (e.g., 405-414 nm) over time using a microplate reader. The increase in absorbance is due to the reaction of the thiol released from the substrate with DTNB.
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Calculate the rate of reaction for each inhibitor concentration.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
